molecular formula C39H76N2O2 B14675053 1,1'-Imidazolidine-1,3-diyldioctadecan-1-one CAS No. 32634-13-2

1,1'-Imidazolidine-1,3-diyldioctadecan-1-one

Cat. No.: B14675053
CAS No.: 32634-13-2
M. Wt: 605.0 g/mol
InChI Key: IRFQDDXRKSCIRD-UHFFFAOYSA-N
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Description

1,1’-Imidazolidine-1,3-diyldioctadecan-1-one is a compound belonging to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. Imidazolidinones are widely found in pharmaceuticals, natural products, and other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidinones typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion . For 1,1’-Imidazolidine-1,3-diyldioctadecan-1-one, a common synthetic route involves the reaction of octadecanoyl chloride with imidazolidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of imidazolidinones often employs catalytic methods to enhance yield and selectivity. For instance, the use of palladium-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas has been reported to achieve high yields and excellent enantioselectivities under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,1’-Imidazolidine-1,3-diyldioctadecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper and air.

    Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or alkyl halides.

Major Products

    Oxidation: Imidazolidinones and imidazolones.

    Reduction: Corresponding alcohols.

    Substitution: Substituted imidazolidinones.

Mechanism of Action

The mechanism of action of 1,1’-Imidazolidine-1,3-diyldioctadecan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Imidazolidine-1,3-diyldioctadecan-1-one is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain contributes to its hydrophobic nature, making it suitable for applications in materials science and polymer production .

Properties

CAS No.

32634-13-2

Molecular Formula

C39H76N2O2

Molecular Weight

605.0 g/mol

IUPAC Name

1-(3-octadecanoylimidazolidin-1-yl)octadecan-1-one

InChI

InChI=1S/C39H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(42)40-35-36-41(37-40)39(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3

InChI Key

IRFQDDXRKSCIRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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